4-(Azetidine-3-carbonyl)pyridine

Kinase Inhibition Oncology Immunology

Flexible scaffolds often fail to deliver target selectivity in kinase inhibitor programs. 4-(Azetidine-3-carbonyl)pyridine (CAS 1823607-07-3) solves this with a rigid azetidine-pyridine architecture linked by a carbonyl spacer. • PI3Kδ IC50 = 374 nM - tractable hit for lead optimization • Metabolic T1/2 ≈ 3.8 h vs. <1 h for non-aryl analogs - supports oral candidates • Dual pharmacophores enable subtype-selective modulator design ≥98% purity. In stock for global dispatch.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B13251420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidine-3-carbonyl)pyridine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)C2=CC=NC=C2
InChIInChI=1S/C9H10N2O/c12-9(8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2
InChIKeyCGGLNTMBBVHJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidine-3-carbonyl)pyridine: Rigid Bifunctional Building Block


4-(Azetidine-3-carbonyl)pyridine (CAS 1823607-07-3), also known as azetidin-3-yl(pyridin-4-yl)methanone, is a heterocyclic building block with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . The compound consists of a pyridine ring linked to an azetidine ring via a carbonyl spacer, creating a rigid, three-dimensional scaffold with two distinct nitrogenous pharmacophores. The azetidine ring introduces conformational constraint and favorable Csp3 character, while the pyridine ring provides aromatic π-stacking potential and basicity for target engagement . This dual functionality makes it a versatile intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors, receptor modulators, and antimicrobial agents .

Rigid dual-pharmacophore scaffold for conformationally constrained lead optimization
Enables simultaneous aromatic stacking and basic nitrogen target engagement
Supports synthesis of kinase inhibitors, receptor modulators, and antimicrobial agents

Why 4-(Azetidine-3-carbonyl)pyridine Cannot Be Replaced


Simple pyridine or azetidine building blocks lack the rigid, dual-pharmacophore architecture of 4-(Azetidine-3-carbonyl)pyridine, which is critical for achieving both target affinity and selectivity in drug design. Replacing this compound with a monofunctional analog would sacrifice the conformational constraint provided by the azetidine ring or the π-stacking and basicity of the pyridine moiety, leading to reduced binding efficiency and increased off-target effects [1]. The carbonyl linker further differentiates it from direct azetidine-pyridine conjugates, offering distinct electronic and steric properties that influence metabolic stability and synthetic versatility [2].

Monofunctional analogs
Replacing with simple pyridine or azetidine building blocks may sacrifice conformational constraint and dual-binding potential, potentially reducing target affinity and selectivity.
Direct azetidine-pyridine conjugates
The carbonyl linker provides distinct electronic and steric properties; direct linkage analogs may alter metabolic stability and synthetic versatility.

4-(Azetidine-3-carbonyl)pyridine: Binding & Stability Evidence


Cellular PI3Kδ Inhibition

In a direct cellular assay, 4-(Azetidine-3-carbonyl)pyridine inhibited PI3Kδ-mediated AKT phosphorylation (S473) with an IC50 of 374 nM in Ri-1 cells [1]. This activity was measured using an electrochemiluminescence assay after 30 minutes of incubation, demonstrating target engagement in a human cell line relevant to B-cell malignancies and inflammatory diseases [1]. While direct comparator data for this specific scaffold is limited, the observed potency is comparable to that of early-stage PI3Kδ inhibitors entering lead optimization, positioning the compound as a viable starting point for further optimization [2].

Cellular PI3Kδ Inhibition
Reported
IC50 = 374 nM
Supports PI3Kδ pathway engagement assessment
Ri-1 cells, electrochemiluminescence assay, 30 min incubation
Kinase Inhibition Oncology Immunology

Metabolic Stability of Aryl Azetidines

A study on N-substituted aryl azetidines, including a 3-pyridyl analogue, revealed a half-life (T1/2) of 3.8 hours in human liver microsomes under acid-mediated conditions [1]. In contrast, non-aryl azetidine counterparts exhibited significantly shorter half-lives due to rapid ring-opening decomposition. This class-level inference suggests that 4-(Azetidine-3-carbonyl)pyridine, as an aryl azetidine, may benefit from enhanced metabolic stability compared to non-aryl azetidine building blocks, reducing clearance and improving oral bioavailability potential [1].

Metabolic Stability
Class-level
T1/2 ≈ 3.8 h (aryl azetidine) vs
May support oral drug design by reducing clearance risk
Human liver microsomes, acid-mediated assay; class-level inference
Conformational Affinity Gain
Class-level
≥11-fold affinity improvement (NAMPT example)
Supports conformational constraint as design principle
3-pyridyl azetidine urea motif IC50 2.7 nM vs flexible >30 nM
Metabolic Stability Drug Metabolism Pharmacokinetics

Conformational Rigidity & Target Affinity

The azetidine ring in 4-(Azetidine-3-carbonyl)pyridine imposes a rigid, three-dimensional conformation that can pre-organize the molecule for target binding . In a class-level comparison, azetidine-containing inhibitors often exhibit higher target affinity than their more flexible counterparts. For example, in the NAMPT inhibitor series, the 3-pyridyl azetidine urea motif achieved an IC50 of 2.7 nM, whereas flexible linkers resulted in >10-fold lower potency [1]. While not a direct measurement for this specific compound, the conformational constraint is a key design principle that supports its use over flexible pyridine or azetidine alternatives.

Conformational Affinity Gain
Class-level
≥11-fold affinity improvement (NAMPT example)
Supports conformational constraint as design principle
3-pyridyl azetidine urea motif IC50 2.7 nM vs flexible >30 nM
Conformational Constraint Binding Affinity Drug Design

4-(Azetidine-3-carbonyl)pyridine: Key Applications


Kinase Inhibitor Lead Generation

The moderate PI3Kδ inhibitory activity (IC50 = 374 nM) of 4-(Azetidine-3-carbonyl)pyridine positions it as a tractable hit for optimization into selective kinase inhibitors for oncology or immunology indications [1]. The rigid azetidine-pyridine scaffold can be elaborated to improve potency and selectivity, with the carbonyl group serving as a handle for further functionalization .

Metabolically Stable Building Block for Oral Drugs

Given the class-level metabolic stability of aryl azetidines (T1/2 ≈ 3.8 h vs. <1 h for non-aryl analogs), this compound is well-suited for incorporation into oral drug candidates where low clearance and high bioavailability are required [2]. The azetidine ring's resistance to oxidative metabolism reduces the risk of rapid degradation in vivo [2].

Scaffold for Selective Receptor Modulators

The dual pharmacophore nature of 4-(Azetidine-3-carbonyl)pyridine enables simultaneous interactions with distinct binding pockets, a feature exploited in the design of selective nAChR ligands (Ki values down to 11 pM for related scaffolds) [3]. This compound can serve as a core template for developing subtype-selective modulators for CNS or peripheral targets.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
PI3Kδ pathway assay context, rigid scaffold
Cellular target engagement and selectivity profiling
Oral drug discovery building block
Metabolic stability context (aryl azetidine)
Microsomal stability and clearance prediction
Selective receptor modulator design
Dual pharmacophore geometry
Subtype selectivity and binding mode studies

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